2-Acetyl-1,4,5,6-tetrahydropyridine - 25343-57-1

2-Acetyl-1,4,5,6-tetrahydropyridine

Catalog Number: EVT-432501
CAS Number: 25343-57-1
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyltetrahydropyridine (ATHP), also known as 2-acetyl-1,4,5,6-tetrahydropyridine, is a nitrogen-containing heterocyclic compound. It exists as a mixture of two tautomers, which exhibit different flavor/aroma characteristics and chromatographic behaviors []. ATHP is a significant flavor component in numerous heated food products, including popcorn, corn chips, bread crust, roasted duck liver, and cooked potato products [, , , , ]. This compound is also associated with the "mousy" off-flavor found in certain beverages like wine and sour beer [, , , ].

Synthesis Analysis
  • From 2-acetylpyridine: 2-Acetyltetrahydropyridine can be synthesized from 2-acetylpyridine in a two-step reaction []. This method involves a reduction step, resulting in a tautomeric mixture where the enamine form (2-acetyl-1,4,5,6-tetrahydropyridine) is the most stable [].
  • Via L-lysine epsilon-aminotransferase: Research has demonstrated that the enzyme L-lysine epsilon-aminotransferase plays a role in ATHP formation []. This enzyme catalyzes the transformation of lysine to 1-piperideine-6-carboxylic acid, which can then react with methylglyoxal to produce ATHP [].
  • From pipecolinic acid: A novel synthesis method uses the N-protected cyclic alpha-amino acid, pipecolinic acid, as the starting material []. This four-step sequence involves converting pipecolinic acid to its N-protected 2-acetyl derivative, removing the protecting group, and finally, spontaneously oxidizing the resulting compound in an aqueous solution at pH 7.0 with air oxygen to yield ATHP [].
  • From 1-pyrroline and hydroxy-2-propanone: This approach utilizes the key intermediate 1-pyrroline, which reacts with hydroxy-2-propanone to yield high amounts of ATHP [, ]. The key precursor compound in this reaction, 2-(1-hydroxy-2-oxo-propyl)pyrrolidine, has been synthesized and its degradation studied, confirming its role in ATHP formation [].
Molecular Structure Analysis

ATHP exists as a mixture of two tautomers: 2-acetyl-1,4,5,6-tetrahydropyridine (enamine form) and 2-acetyl-3,4,5,6-tetrahydropyridine (imine form) []. Gas chromatography/mass spectrometry (GC/MS) and gas chromatography/infrared spectroscopy (GC/IR) techniques are instrumental in differentiating and characterizing these tautomers []. High-resolution exact mass measurement and vapor phase infrared measurements provide unambiguous structural assignments for both forms [].

Physical and Chemical Properties Analysis
  • Odor: ATHP possesses a potent, roasty, popcorn-like aroma, often described as cracker-like or caramel-like [, , , , ].
  • Sensory Threshold: ATHP has a low odor threshold, meaning it can be perceived at very low concentrations. The odor threshold in water has been reported as 1.6 mg/L [].
  • Volatility: ATHP is sufficiently volatile to be isolated by various headspace techniques, including high-flow dynamic headspace sampling with Tenax trapping [, ] and closed-loop stripping [].
  • Solubility: ATHP exhibits solubility in both water and organic solvents like diethyl ether [].
Applications
  • Food Science and Technology: ATHP is a key contributor to the characteristic aroma of various heated food products [, , , , ]. Its identification and quantification in food matrices provide valuable insights into flavor formation mechanisms during food processing. This information can be utilized to optimize processing parameters, develop novel food products with desired flavor profiles, and control unwanted off-flavors.
  • Beverage Industry: ATHP is associated with the undesirable "mousy" off-flavor in wine and beer [, , , ]. Understanding its formation pathways and factors influencing its production by microorganisms like Brettanomyces and Lactobacillus is crucial for the wine and brewing industries to prevent and control this off-flavor, thus ensuring product quality.

2-Acetyl-3,4,5,6-tetrahydropyridine

Compound Description: 2-Acetyl-3,4,5,6-tetrahydropyridine is a tautomer of 2-Acetyl-1,4,5,6-tetrahydropyridine, meaning they share the same molecular formula but differ in the arrangement of their atoms. Specifically, the position of a double bond and a hydrogen atom are different between the two tautomers. These structural differences result in distinct flavor/aroma characteristics and chromatographic behavior. []

Relevance: This compound is directly relevant to 2-Acetyl-1,4,5,6-tetrahydropyridine due to their tautomeric relationship. This relationship highlights the potential for interconversion between the two forms and the importance of considering both tautomers when studying the flavor profile and formation pathways of 2-Acetyl-1,4,5,6-tetrahydropyridine in food systems. []

2-Acetyl-1-pyrroline

Compound Description: 2-Acetyl-1-pyrroline (AP) is a potent aroma compound with a characteristic roasty, popcorn-like odor. It is found in various heated foods, including cooked rice, bread crust, and popcorn. [, , ]

Relevance: 2-Acetyl-1-pyrroline is structurally similar to 2-Acetyl-1,4,5,6-tetrahydropyridine, both possessing a cyclic structure with an acetyl group at the 2-position. They are often found together in foods and contribute to similar roasty aroma profiles. Research suggests that both compounds share common precursors and formation pathways during Maillard reactions. [, , , , , , , , ]

2-Ethyltetrahydropyridine

Compound Description: 2-Ethyltetrahydropyridine (ETPY) is an N-heterocyclic compound that contributes to a mousy off-flavor in wine. Its formation is linked to the metabolic activity of certain microorganisms, particularly lactic acid bacteria (LAB). [, ]

Relevance: While structurally similar to 2-Acetyl-1,4,5,6-tetrahydropyridine, 2-Ethyltetrahydropyridine differs in its side chain at the 2-position, having an ethyl group instead of an acetyl group. This difference results in distinct sensory properties. Notably, both compounds can be produced by the same microorganisms, indicating overlapping metabolic pathways and potential interactions in the development of off-flavors. [, ]

1-Piperideine-6-carboxylic acid

Compound Description: 1-Piperideine-6-carboxylic acid is an intermediate compound identified in the biosynthesis pathway of 2-Acetyl-1,4,5,6-tetrahydropyridine. It is produced from lysine through the action of the enzyme L-lysine epsilon-aminotransferase. []

Relevance: This compound represents a crucial step in the biosynthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine from lysine. Understanding its formation and subsequent reactions provides valuable insights into the mechanisms by which microorganisms contribute to the production of this aroma compound. []

Methylglyoxal

Compound Description: Methylglyoxal is a reactive dicarbonyl compound formed during sugar degradation in various metabolic pathways. It plays a role in the formation of aroma compounds via Maillard reactions. []

Relevance: Methylglyoxal is a key reactant in the biosynthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine. It reacts with 1-Piperideine-6-carboxylic acid to form 2-Acetyl-1,4,5,6-tetrahydropyridine, highlighting the importance of sugar metabolism and dicarbonyl compounds in the production of this aroma compound. []

L-Lysine

Compound Description: L-Lysine is an essential amino acid that plays a crucial role in various biological processes. It serves as a precursor for the formation of different aroma compounds, including 2-Acetyl-1,4,5,6-tetrahydropyridine, through microbial metabolic pathways. [, , ]

Relevance: L-Lysine is identified as a direct precursor of 2-Acetyl-1,4,5,6-tetrahydropyridine in the metabolic pathways of certain microorganisms like Brettanomyces yeast. Its presence in the growth medium was shown to influence the production of this aroma compound, demonstrating its importance in shaping the flavor profile of fermented products. [, , ]

L-Ornithine

Compound Description: L-Ornithine is a non-proteinogenic amino acid involved in various metabolic processes, including the urea cycle. It can also serve as a precursor for the formation of aroma compounds in fermented foods and beverages. []

Relevance: While not directly involved in the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine, L-Ornithine is a precursor for its closely related compound, 2-Acetyl-1-pyrroline. Interestingly, the presence of L-Ornithine can repress the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine while stimulating 2-Acetyl-1-pyrroline production, suggesting a competitive relationship between the two pathways in certain microorganisms. []

2-Propionyl-1-pyrroline

Compound Description: 2-Propionyl-1-pyrroline is a potent aroma compound with a characteristic roasty, popcorn-like odor, similar to 2-Acetyl-1-pyrroline. It differs by having a propionyl group instead of an acetyl group at the 2-position of the pyrroline ring. [, , ]

Relevance: This compound shares structural similarities with both 2-Acetyl-1-pyrroline and 2-Acetyl-1,4,5,6-tetrahydropyridine and contributes to the same roasty aroma profile. Research indicates that 2-Propionyl-1-pyrroline is formed through similar Maillard reaction pathways, suggesting a close relationship and potential interactions in the development of aroma in heated foods. [, , ]

2-Propionyltetrahydropyridine

Compound Description: 2-Propionyltetrahydropyridine (PTHP) is an aroma compound with a roasty odor. It exists as two tautomers and is formed during Maillard reactions. []

Relevance: Similar to 2-Propionyl-1-pyrroline, 2-Propionyltetrahydropyridine exhibits structural similarities to both 2-Acetyl-1-pyrroline and 2-Acetyl-1,4,5,6-tetrahydropyridine. This suggests shared formation pathways involving Maillard reactions and highlights the diversity of aroma compounds generated through these reactions. []

Acetylformoin

Compound Description: Acetylformoin is an intermediate compound formed during the Maillard reaction, particularly in systems containing carbohydrates. []

Relevance: Acetylformoin is suggested as a significant precursor for both 2-Acetyl-1,4,5,6-tetrahydropyridine and 4-hydroxy-2,5-dimethyl-3(2H)-furanone. This indicates a shared pathway during thermal food processing, where the availability and reactivity of Acetylformoin could influence the formation of these two flavor compounds. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol, is a key aroma compound with a characteristic caramel-like odor. It is found in a variety of foods, including fruits, coffee, and bread. [, , , ]

Relevance: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is frequently found alongside 2-Acetyl-1,4,5,6-tetrahydropyridine in thermally processed foods, particularly those rich in carbohydrates. Their co-occurrence suggests shared formation pathways, with Acetylformoin proposed as a common precursor. This highlights the complex interplay of different Maillard reaction pathways in shaping the final aroma profile of food. [, , , ]

Properties

CAS Number

25343-57-1

Product Name

2-Acetyl-1,4,5,6-tetrahydropyridine

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI Key

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

Synonyms

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

Canonical SMILES

CC(=O)C1CCC=CN1

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